Algal Amino Acid Mixture (U-13C) is a specialized blend of amino acids derived from algal sources, specifically designed for applications in metabolic studies and cell-free protein synthesis. This mixture is enriched with isotopes of carbon and nitrogen, notably and , which are utilized in various scientific research fields, including metabolomics and proteomics. The mixture typically contains a diverse array of amino acids, although it may be deficient in certain amino acids such as glutamine, asparagine, cysteine, and tryptophan .
Source: The amino acids in this mixture are primarily extracted from blue-green algae. Algae are known for their rich nutritional profile and are increasingly used in biotechnological applications due to their ability to produce a variety of bioactive compounds.
Classification: Algal Amino Acid Mixture (U-13C) falls under the category of biochemical reagents and is classified as a metabolite. It is particularly relevant in studies involving isotopic labeling for tracing metabolic pathways.
The synthesis of Algal Amino Acid Mixture (U-13C) involves extracting amino acids from algal biomass through various purification processes. The production often includes the following steps:
The purity of the Algal Amino Acid Mixture is typically around 98%, ensuring high-quality results for research applications . The labeling process requires careful monitoring to maintain the integrity of the isotopes throughout the synthesis.
The molecular structure of Algal Amino Acid Mixture (U-13C) consists of various amino acids, each with distinct structures. Common amino acids found in this mixture include:
Each amino acid has a general structure represented by:
where represents the side chain specific to each amino acid.
The molecular weights of these amino acids vary, generally ranging from approximately 75 g/mol (for glycine) to over 200 g/mol (for tryptophan). The exact composition can vary based on the algal source and extraction method used.
Algal Amino Acid Mixture (U-13C) participates in various biochemical reactions, particularly in metabolic pathways where amino acids serve as substrates or intermediates. Key reactions include:
The reactions involving this mixture are often studied using isotopic labeling techniques, allowing researchers to trace metabolic pathways and understand cellular processes more effectively .
The mechanism of action for Algal Amino Acid Mixture (U-13C) primarily revolves around its role as a substrate in metabolic pathways. When introduced into biological systems, these labeled amino acids can be incorporated into proteins or utilized in various metabolic processes.
Isotopic labeling enables researchers to track the movement and transformation of these compounds within cells, providing insights into cellular metabolism and protein dynamics. This is particularly useful in studies involving cell-free protein synthesis systems where precise tracking of metabolic activity is crucial .
Relevant data indicates that the mixture is suitable for various laboratory applications, particularly those requiring high-purity reagents for biological studies .
Algal Amino Acid Mixture (U-13C) has several scientific uses:
This compound represents a valuable tool in modern biochemical research, facilitating advancements across various scientific disciplines .
Spirulina platensis (syn. Arthrospira platensis) serves as an ideal platform for producing uniformly ¹³C-labeled amino acids due to its efficient carbon fixation via the Calvin-Benson cycle. When cultivated in a closed photobioreactor under an atmosphere of pure ¹³CO₂, Spirulina incorporates the isotopic label into its entire amino acid pool through photosynthetic metabolism. Research demonstrates that 27 days of ¹³CO₂ exposure achieves >98% ¹³C enrichment in proteinogenic amino acids, as verified by negative chemical ionization gas chromatography-mass spectrometry (GC-MS) [1].
The metabolic fate of labeled carbon varies significantly between nutritionally essential and non-essential amino acids in consuming organisms. Studies using hens fed ¹³C-labeled Spirulina revealed two distinct isotopic patterns in egg proteins:
Maximizing isotopic incorporation requires precise control of photobioreactor conditions to synchronize CO₂ delivery with algal growth kinetics. Critical parameters include:
Table 1: Key Photobioreactor Parameters for Optimal ¹³C-Labeling in Spirulina platensis
Parameter | Optimal Range | Biological Impact |
---|---|---|
CO₂ Purity | >99 atom % ¹³C | Eliminates natural abundance carbon dilution |
Light-Dark Cycle | 16:8 hours | Matches maximal RUBISCO activity with CO₂ fixation |
Temperature | 35°C ± 1°C | Maximizes growth rate without inducing heat stress |
Biomass Harvest Point | Late exponential phase | Captures peak protein synthesis activity |
Flux balance analysis (FBA) of Chlorella protothecoides—another common production strain—reveals that the photon uptake rate to CO₂ uptake rate ratio must stabilize at 8.4 to achieve theoretical maximum biomass yield under phototrophic conditions [8]. This stoichiometric relationship is generalizable to Spirulina, where isotopic enrichment directly correlates with photon delivery optimization.
Conventional protein extraction methods risk isotopic dilution through contamination or carbon exchange. Advanced purification employs a two-stage cascade:
Table 2: Molecular Weight Distribution of Proteins After Two-Stage Purification
Microalgal Species | >50 kDa Fraction (Initial) | >50 kDa Fraction (Post-Purification) | Enhancement Factor |
---|---|---|---|
Dunaliella salina | 31.2% | 80.5% | 2.58× |
Pleurochrysis carterae | 33.9% | 82.4% | 2.43× |
Chlorella vulgaris | 28.7% | 78.1% | 2.72× |
This process eliminates low-MW peptides (<50 kDa) that impart bitter tastes and ensures isotopic purity >98 atom % ¹³C. SDS-PAGE analysis confirms the removal of sub-50 kDa contaminants, which is critical for nuclear magnetic resonance (NMR) and mass spectrometry (MS) applications requiring uncompromised isotopic fidelity [3] [10].
While algal ¹³C-labeling is robust, producing uniformly deuterated (U-²H) amino acids faces unique hurdles due to hydrogen’s exchangeability:
Notably, algal amino acid mixtures intrinsically lack glutamine, asparagine, cysteine, and tryptophan due to their instability during acid hydrolysis of algal proteins [2] [4]. This deficiency must be accounted for in metabolic tracer studies requiring full amino acid complements.
Table 3: Inherent Composition of Commercial Algal Amino Acid Mixtures (U-¹³C)
Component | Inclusion Status | Notes |
---|---|---|
Glutamine | Excluded | Degrades to glutamate during acid hydrolysis |
Asparagine | Excluded | Converted to aspartate under extraction conditions |
Cysteine | Excluded | Oxidizes to cystine; introduces disulfide artifacts |
Tryptophan | Excluded | Destroyed by acid hydrolysis; requires enzymatic extraction |
Proline | Included | High stability; shows exceptional isotopic preservation in vivo |
Essential amino acids | Included | All nine essentials present with intact carbon skeletons |
This compositional profile underscores the necessity for complementary synthesis when full-spectrum ¹³C-amino acids are required [2] [4] [7].
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